7-Methyl-1H-indazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVHPDCZDYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596241 | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208457-82-3 | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208457-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methyl 1h Indazol 6 Amine and Its Analogs
Strategies for Indazole Core Synthesis with Methyl and Amino Functionalities
The construction of the indazole ring system, particularly with the specific 6-amino and 7-methyl substitution pattern, can be approached through various synthetic routes. These strategies often involve the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor.
Cyclization reactions are fundamental to forming the indazole scaffold. Classical methods often rely on the diazotization of appropriately substituted anilines, while modern approaches utilize intramolecular C-H activation and amination.
One of the earliest and most fundamental routes to the 1H-indazole core involves the diazotization of o-toluidine (B26562) derivatives, followed by ring closure that incorporates the methyl group. chemicalbook.com A plausible synthetic pathway towards 7-Methyl-1H-indazol-6-amine could start from 2,3-dimethyl-4-nitroaniline. The synthesis would proceed through diazotization, followed by a reductive cyclization step to form the indazole ring and convert the nitro group to the desired 6-amino functionality.
More contemporary methods involve the intramolecular cyclization of hydrazone derivatives. For example, the synthesis of 1H-indazoles can be achieved from arylhydrazones through direct aryl C-H amination, using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine. nih.gov Another powerful strategy is the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones, which can be prepared from tertiary amides. nih.govmdpi.com
A versatile method for preparing fused indazole rings involves the intramolecular amination of 1-aminoindoline (B3057059) derivatives using a CuI/PHAN/K2CO3 catalyst system. tandfonline.com This highlights the utility of copper catalysis in forming the critical N-N bond of the indazole system. Furthermore, the Davis-Beirut reaction, which involves the reductive amination of ortho-nitrobenzaldehydes followed by cyclization, provides a pathway to various indazole structures. thieme-connect.com
| Cyclization Strategy | Precursor Type | Key Reagents | Notes | Reference |
| Diazotization/Cyclization | o-Toluidine derivative | NaNO₂, Acetic Acid | Classical method involving ring closure onto the methyl group. | chemicalbook.com |
| Oxidative C-H Amination | Arylhydrazone | Iodine or PIFA | Direct formation of the N-N bond via C-H activation. | nih.gov |
| Palladium-Catalyzed C-H Amination | Aminohydrazone | Pd catalyst (ligand-free) | Intramolecular cyclization from readily available precursors. | nih.govmdpi.com |
| Copper-Catalyzed Intramolecular Amination | 1-Aminoindoline derivative | CuI, PHAN, K₂CO₃ | Effective for constructing fused indazole systems. | tandfonline.com |
Transition metal-catalyzed cross-coupling reactions offer highly efficient and modular routes to the indazole scaffold. These methods typically involve forming a key C-N or N-N bond in the final cyclization step.
A general and efficient two-step synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles. organic-chemistry.org The process involves a palladium-catalyzed N-arylation of benzophenone (B1666685) hydrazone, followed by an acid-catalyzed deprotection and cyclization sequence. organic-chemistry.org This methodology is notable for its tolerance of both electron-donating and electron-withdrawing groups on the benzonitrile (B105546) ring. organic-chemistry.org Adapting this for 7-methyl-6-aminoindazole would require a starting material like 2-bromo-3-methyl-4-aminobenzonitrile.
Similarly, Rh(III)-promoted double C-H activation of aldehyde phenylhydrazones provides a direct route to 1H-indazoles. mdpi.com Copper catalysis is also prominent, with methods utilizing Cu(OAc)₂·H₂O for the cyclization of o-haloaryl N-sulfonylhydrazones to furnish 1H-indazoles. mdpi.com These metal-catalyzed approaches provide significant advantages in terms of functional group tolerance and yield compared to more traditional methods.
| Catalyst System | Starting Materials | Reaction Type | Key Feature | Reference |
| Pd(OAc)₂ / BINAP | 2-Bromobenzonitrile, Benzophenone hydrazone | N-Arylation / Cyclization | Two-step synthesis of 3-aminoindazoles. | organic-chemistry.org |
| Rh(III) | Aldehyde phenylhydrazone | Double C-H Activation | Direct access to 1H-indazoles with good functional group tolerance. | mdpi.com |
| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazone | Cyclization | Versatile approach for synthesizing 1H-indazoles. | mdpi.com |
| CuI | 2-Alkynyl azobenzenes | Tandem C-N and C-P bond formation | Cooperative Cu/Pd catalysis for constructing 2H-indazoles. | mdpi.com |
Functionalization and Derivatization Approaches for the 6-Aminoindazole Moiety
Once the this compound core is synthesized, the 6-amino group serves as a versatile handle for further functionalization. Derivatization at this position is crucial for modulating the compound's properties for various applications.
Reductive amination is a powerful tool for elaborating the 6-amino group. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method has been successfully used to synthesize a variety of N-substituted 6-aminoindazole derivatives with potential anticancer activity. researchgate.netevitachem.comdntb.gov.ua For instance, reacting 6-aminoindazole with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the desired N-alkylated or N-benzylated products. researchgate.netevitachem.com
A novel synthetic route to N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the drug pazopanib (B1684535), employs a reductive amination between 3-methyl-1H-indazol-6-amine and formaldehyde (B43269), achieving a yield of 86.7%. preprints.org Biocatalytic approaches using reductive aminases (RedAms) are also emerging, offering sustainable pathways under mild aqueous conditions. researchgate.net
| Reactants | Reducing Agent / Catalyst | Product Type | Reference |
| 6-Aminoindazole, Aldehyde | Sodium triacetoxyborohydride | N-alkyl/N-benzyl-1H-indazol-6-amine | Synthesis of anticancer agents. |
| 3-Methyl-1H-indazol-6-amine, Formaldehyde | Not specified (likely standard reductant) | N,3-dimethyl-1H-indazol-6-amine | Intermediate for Pazopanib synthesis. |
| 2-Nitrobenzaldehyde, Primary amine | Reductive Aminase (RedAm) | N-substituted-2H-indazole | Enzymatic cascade for indazole synthesis. |
Direct C-H amination of the indazole ring is also possible. A copper-catalyzed C3 amination of 2H-indazoles has been developed, providing a route to indazole-containing indazol-3(2H)-ones under mild conditions. nih.govacs.org
The indazole ring is an aromatic heterocyclic system that can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com The positions most susceptible to electrophilic attack are generally C3, C5, and C7, influenced by the electronic nature of existing substituents. For this compound, the strongly activating amino group at C6 and the weakly activating methyl group at C7 would direct incoming electrophiles. The most likely position for substitution would be C5, which is ortho to the activating amino group and not sterically hindered by the C7-methyl group.
Common electrophilic substitution reactions include:
Halogenation: Chlorination of 1H-indazole can yield various chlorinated products, but selective chlorination at the C3 position can be achieved with sodium hypochlorite. chemicalbook.com
Nitration and Sulfonation: These standard electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups onto the indazole ring. chemicalbook.comambeed.com
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, though they can be complicated by N-acylation/alkylation at the pyrazole nitrogen atoms. chemicalbook.comambeed.com
Selective functionalization of the nitrogen atoms in the indazole scaffold is a common challenge, as direct alkylation often leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity is influenced by the substrate's electronic and steric properties, the choice of electrophile, base, and solvent. nih.gov
For alkylation , a thermodynamically driven N1-selective indazole alkylation has been developed using a two-step enamine condensation and subsequent hydrogenation, which produces the N1-alkylated product exclusively. nih.govrsc.org This method was successfully scaled to 100g, demonstrating its practicality. nih.gov Conversely, employing C7-substituted indazoles with electron-withdrawing groups can confer excellent N2 regioselectivity. nih.gov Pfizer chemists developed a highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions, where no N1 isomer was observed. wuxibiology.com
For acylation , a highly chemoselective N-acylation of indazoles has been achieved using aldehydes in an oxidative carbene-catalyzed reaction. rsc.org This method is notable for its mild conditions and functional group tolerance. Remarkably, it can selectively acylate the indazole nitrogen even in the presence of an unprotected primary amine, as demonstrated with 6-aminoindazole. rsc.org Standard acetylation can also be performed using an excess of acetic anhydride (B1165640) with a base like triethylamine (B128534) (TEA). nih.gov
| Reaction | Reagents | Selectivity | Key Features | Reference |
| N-Alkylation | Isobutyraldehyde, H₂, Pt/C | N1-selective | Two-step thermodynamic process; no N2 isomer detected. | nih.govrsc.org |
| N-Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH | N2-selective | Highly selective under acidic conditions. | wuxibiology.com |
| N-Acylation | Aldehyde, NHC catalyst, DBU | N1-selective | Oxidative carbene catalysis; chemoselective over other amines. | rsc.org |
| Acetylation | Acetic Anhydride, TEA | N-acylation | Standard procedure for amine and N-indazole acetylation. | nih.gov |
Stereoselective Synthesis and Enantiomeric Purity Considerations
The introduction of chiral centers into molecules derived from this compound is critical, as the biological activity of enantiomers can differ significantly. mdpi.com The development of stereoselective synthetic routes is therefore essential for producing enantiomerically pure compounds for pharmaceutical applications. mdpi.com While direct stereoselective synthesis of this compound itself is not relevant as it is achiral, its analogs, particularly those with chiral side chains, are of significant interest.
Advanced methods for achieving high enantiomeric purity in analogs, such as chiral amino acid derivatives of 7-methyl-1H-indazole, often rely on asymmetric hydrogenation, biocatalytic resolution, or the use of chiral auxiliaries. acs.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, in the synthesis of a potent CGRP receptor antagonist, a key chiral indazolyl amino ester intermediate was successfully prepared using a Rhodium-catalyzed asymmetric hydrogenation process. acs.org This method installs the desired stereocenter with high enantioselectivity. acs.org Similarly, Iridium complexes with specific chiral ligands have proven effective for the asymmetric hydrogenation of N-aryl ketimines, yielding chiral amines with excellent enantiomeric excess. acs.org
Biocatalysis: Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Amine transaminases (ATAs) are particularly versatile for producing chiral amines and amino acids from prochiral ketones. mdpi.com A notable example is the synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid, an intermediate for a migraine treatment. mdpi.com This process utilized a dual-enzyme system, combining an (S)-amino acid oxidase with an (R)-transaminase to achieve deracemization of the racemic starting material, yielding the desired (R)-amino acid with over 99% enantiomeric excess (e.e.). mdpi.comnih.gov
Chiral Auxiliaries: Another established strategy involves the use of chiral auxiliaries, such as (R)-2-methylpropane-2-sulfinamide. acs.org This method involves the condensation of the auxiliary with a ketone to form a chiral sulfinyl ketimine. Subsequent diastereoselective reduction, for example using a mild reductant like Schwartz's reagent (zirconocene hydride), followed by removal of the auxiliary, yields the chiral amine. acs.org This approach offers high diastereoselectivity and is tolerant of various functional groups commonly found in medicinal chemistry. acs.org
| Method | Key Features | Example Application (Analog) | Achieved Purity (e.e.) |
| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (e.g., Rh, Ir) to selectively hydrogenate a prochiral precursor. acs.org | Synthesis of a chiral indazolyl amino ester for a CGRP receptor antagonist. acs.org | High enantiomeric excess. acs.org |
| Biocatalytic Resolution | Employs enzymes like transaminases or oxidases for kinetic resolution or deracemization. mdpi.com | Synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid. mdpi.comnih.gov | >99% nih.gov |
| Chiral Auxiliaries | A chiral group is temporarily attached to guide a stereoselective reaction, then removed. acs.org | Diastereoselective reduction of a chiral sulfinyl ketimine to produce a chiral benzylamine. acs.org | High diastereomeric ratio (dr) of 1:10.5 achieved with other reductants. acs.org |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and enhance the sustainability of synthetic processes. The synthesis of this compound and its derivatives can be made more environmentally friendly through several key strategies.
Use of Greener Solvents: A significant area of improvement is the replacement of conventional, hazardous solvents with greener alternatives. Research has demonstrated the viability of bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in key synthetic steps for indazole derivatives. nih.gov For instance, in a study on methyl 6-amino-1H-indazole-7-carboxylate, these green solvents were successfully used in metal-free "click chemistry" and Buchwald-Hartwig coupling reactions. nih.gov While yields were sometimes slightly lower than in traditional solvents like toluene, the use of CPME and 2-MeTHF significantly improved the environmental profile of the reaction, especially when combined with energy-efficient microwave irradiation. nih.gov
Biocatalysis: As discussed in the context of stereoselective synthesis, biocatalysis is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure), are biodegradable, and often eliminate the need for protecting groups, which reduces the number of synthetic steps and minimizes waste. mdpi.com The enzymatic synthesis of chiral amino acid analogs of 7-methyl-1H-indazole is a prime example of how biocatalysis can lead to cleaner, more efficient, and highly selective chemical manufacturing. mdpi.comnih.gov
Catalysis and Process Optimization: The development of highly efficient catalytic systems is crucial for green synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to construct the indazole scaffold and its derivatives. nih.govrsc.org Green chemistry efforts in this area focus on using low catalyst loadings, developing recyclable catalysts, and performing reactions in aqueous media or green solvents. nih.gov Furthermore, metal-free synthesis pathways, such as the iodine-mediated direct aryl C-H amination to form the 1H-indazole ring, represent a significant advancement in avoiding heavy metal waste. nih.gov
| Green Chemistry Principle | Application in Indazole Synthesis | Specific Example |
| Use of Safer Solvents | Replacing traditional solvents (e.g., toluene, DMF) with bio-based or less toxic alternatives. nih.gov | Successful use of CPME and 2-MeTHF in coupling reactions for a methyl 6-amino-1H-indazole-7-carboxylate derivative. nih.gov |
| Biocatalysis | Employing enzymes to carry out transformations under mild conditions with high selectivity. mdpi.com | Enzymatic deracemization to produce enantiopure (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid. mdpi.comnih.gov |
| Use of Catalysis | Developing highly efficient and recyclable catalysts; exploring metal-free reaction pathways. nih.gov | Metal-free, iodine-mediated direct aryl C-H amination for the synthesis of 1H-indazoles. nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Intramolecular cyclization reactions to form the indazole ring, minimizing byproducts. nih.gov |
Elucidation of Molecular Structure and Conformation of 7 Methyl 1h Indazol 6 Amine
Spectroscopic Analysis in Structural Confirmation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of 7-Methyl-1H-indazol-6-amine with electromagnetic radiation, detailed information about its molecular framework can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from closely related structural isomers and foundational NMR principles. researchgate.net
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. This would include broad signals for the exchangeable protons of the indazole N-H and the primary amine (-NH₂) group, two distinct signals for the aromatic protons on the benzene (B151609) portion of the indazole ring, and a characteristic singlet for the three protons of the methyl group.
¹³C NMR: The carbon NMR spectrum would complement the proton data, confirming the presence of eight distinct carbon atoms in the molecule. Assignments can be made based on chemical shift values and by comparison with related indazole structures. jmchemsci.com For instance, in ¹³C NMR spectra of indazole derivatives, the signal for a methyl group on the ring appears at a characteristic upfield shift. jmchemsci.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~12-13 | broad s | 1H | Indazole N-H |
| ¹H | ~7.0-7.5 | d | 1H | Aromatic C-H |
| ¹H | ~6.5-7.0 | d | 1H | Aromatic C-H |
| ¹H | ~3.5-4.5 | broad s | 2H | Amine -NH₂ |
| ¹H | ~2.5 | s | 3H | Methyl -CH₃ |
| ¹³C | ~140-150 | - | - | Aromatic Quaternary C |
| ¹³C | ~110-135 | - | - | Aromatic C |
| ¹³C | ~90-120 | - | - | Aromatic C-H |
Note: This table represents predicted values based on the analysis of similar compounds and general NMR principles.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₉N₃, HRMS analysis would verify its exact mass. Data from the structural isomer 3-methyl-1H-indazol-6-amine, which shares the same molecular formula, shows a calculated mass for the protonated molecule [M+H]⁺ of 148.08, with an experimentally found value of 147.9. mdpi.comresearchgate.net A similar result would be expected for this compound, providing definitive confirmation of its molecular formula.
Table 2: HRMS Data for Isomeric C₈H₉N₃ Indazole Amine
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to display key absorption bands. Analysis of the related compound 3-methyl-1H-indazol-6-amine shows characteristic N-H stretching vibrations between 3180 and 3382 cm⁻¹, a C=N stretch at 1640 cm⁻¹, and a C=C aromatic stretch at 1520 cm⁻¹. mdpi.comresearchgate.net These bands confirm the presence of the amine and indazole ring structures.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3100 | N-H Stretch | Amine (-NH₂) & Indazole (N-H) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1640 | C=N Stretch | Indazole Ring |
Note: This table is based on data from the structurally similar compound 3-methyl-1H-indazol-6-amine. mdpi.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. Analysis of crystal structures of related indazole derivatives reveals common features that can be extrapolated to the target molecule.
Indazole ring systems are characteristically planar. nih.govresearchgate.net For example, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine shows the fused rings to be almost coplanar, with a dihedral angle of just 0.82(14)°. nih.gov A crucial aspect of the solid-state structure is the intermolecular interactions that dictate the crystal packing. In many amino-indazole derivatives, intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the indazole ring are primary organizing forces, often leading to the formation of dimers or extended networks. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for a Related Indazole Derivative (1,3-Dimethyl-1H-indazol-6-amine)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| V (ų) | 863.28 (9) |
| Z | 4 |
Source: Data for 1,3-Dimethyl-1H-indazol-6-amine. nih.gov
Conformational Analysis and Tautomerism Studies within the Indazole System
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. jmchemsci.comresearchgate.net For most unsubstituted and substituted indazoles, the 1H-indazole tautomer is thermodynamically more stable and therefore predominates. jmchemsci.comresearchgate.net
Chemical Reactivity and Mechanistic Studies of 7 Methyl 1h Indazol 6 Amine
Oxidation Pathways and Derivative Formation
While specific oxidation studies on 7-Methyl-1H-indazol-6-amine are not extensively documented, the reactivity of the broader indazole class provides significant insight. The amino group and the indazole ring are both susceptible to oxidative transformations.
Oxidation of the Amino Group: Aromatic amines, such as the 6-amino group in this compound, can be oxidized. For the closely related isomer, 7-methyl-1H-indazol-5-amine, oxidation can lead to the formation of corresponding nitroso or nitro derivatives. Common oxidizing agents for such transformations include hydrogen peroxide and potassium permanganate.
Oxidative Ring Formation: Oxidative reactions are also integral to the synthesis of the indazole scaffold itself. One method involves the silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov Another approach is the oxidation of anthranilic acid amides using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), which proceeds through an N-acylnitrenium intermediate to form indazolones. austinpublishinggroup.com
Oxidation of Substituted Indazoles: In more complex indazole systems, such as 1-aryl-3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones, oxidation with selenium dioxide can convert the ketone into a 4,5-dione derivative. researchgate.net
| Reactant Type | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| Aminoindazole Isomer | Potassium permanganate, Hydrogen peroxide | Nitroso/Nitro-indazole | |
| Substituted 2-hydrazinylbenzaldehyde | Silver(I) salts | Indazole Ring (via C-H amination) | nih.gov |
| Dihydro-indazolone | Selenium dioxide | Indazole-dione | researchgate.net |
| Anthranilic acid amide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Indazolone | austinpublishinggroup.com |
Reduction Reactions and their Applications
Reduction reactions are crucial both for the synthesis of this compound and for its subsequent functionalization.
Synthesis via Nitro Group Reduction: A primary route to aminoindazoles involves the reduction of a corresponding nitro-indazole. For instance, 3-methyl-6-nitro-1H-indazole can be reduced to 3-methyl-1H-indazol-6-amine using reagents like tin(II) chloride in concentrated hydrochloric acid. preprints.org This highlights a common and efficient method for introducing the key amino group at the 6-position.
Reductive Amination: The 6-amino group can undergo further reactions, such as reductive amination. A reported example involves the reaction of 3-methyl-1H-indazol-6-amine with formaldehyde (B43269), followed by reduction with sodium borohydride (B1222165) (NaBH₄), to yield the N-methylated product, N,3-dimethyl-1H-indazol-6-amine. preprints.org
Reduction of Related Indazoles: The versatility of reduction is seen across various indazole derivatives. The imine group in some indazoles can be reduced to the corresponding amine using agents like sodium borohydride or catalytic hydrogenation. ambeed.comambeed.com Similarly, 6-Fluoro-1-methyl-1H-indazol-7-amine can be reduced to its corresponding amine derivatives with sodium borohydride in methanol. evitachem.com
| Reactant / Functional Group | Reducing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Nitro-indazole | Tin(II) chloride (SnCl₂) | Aminoindazole | Synthesis of the title compound's core structure | preprints.org |
| Aminoindazole + Formaldehyde | Sodium borohydride (NaBH₄) | N-methylated aminoindazole | Derivative synthesis | preprints.org |
| Imine group on indazole | Sodium borohydride, H₂/metal catalyst | Amine | General functional group transformation | ambeed.comambeed.com |
Reactivity of the Indazole Nitrogen Atoms and the Amino Group
The reactivity of this compound is a composite of the nucleophilic character of its nitrogen atoms.
Indazole Nitrogen Atoms: The indazole ring features two nitrogen atoms and exhibits annular tautomerism, primarily existing as the 1H- and 2H-tautomers. sci-hub.senih.gov The 1H-tautomer is generally the thermodynamically more stable form. sci-hub.sebeilstein-journals.org These nitrogen atoms impart an amphoteric nature to the molecule, allowing it to act as both an acid (via deprotonation) and a base (via protonation). nih.gov This dual reactivity makes the indazole nitrogens sites for electrophilic attack, commonly leading to N-alkylation or N-acylation. ambeed.combeilstein-journals.org The regioselectivity of these reactions (N1 vs. N2 substitution) can be highly dependent on the reaction conditions, such as the base and solvent used. beilstein-journals.org For example, indazoles react with formaldehyde under acidic conditions to preferentially yield N1-substituted (1H-indazol-1-yl)methanol derivatives. nih.govacs.org
The 6-Amino Group: The exocyclic amino group at the 6-position is a strong nucleophilic center. It readily participates in reactions with various electrophiles. ambeed.comambeed.com Its nucleophilicity enhances the potential for hydrogen bonding and reactivity. cymitquimica.com Common transformations include:
Acylation: Reaction with acylating agents to form N-acyl derivatives. ambeed.com
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. ambeed.com
Arylation: Phenylation of aminoindazoles has been achieved using triphenylbismuth (B1683265) diacetate in the presence of a copper catalyst. arabjchem.org
Diazotization: The amino group enables functionalization via diazotization, forming a diazonium salt which can then be displaced by a variety of nucleophiles.
| Reactive Site | Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Indazole Nitrogens (N1/N2) | Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃) | N1- or N2-alkylated indazole | beilstein-journals.org |
| Indazole Nitrogens (N1) | Hydroxymethylation | Formaldehyde, Acidic conditions | (Indazol-1-yl)methanol | nih.govacs.org |
| 6-Amino Group | Acylation | Acyl halide/anhydride (B1165640) | N-Acylaminoindazole | ambeed.com |
| 6-Amino Group | Arylation | Triphenylbismuth diacetate, Cu(OAc)₂ | N-Phenylaminoindazole | arabjchem.org |
Reaction Kinetics and Thermodynamic Considerations
Mechanistic studies, often supported by theoretical calculations, have shed light on the kinetic and thermodynamic factors that control the reactivity of indazoles.
Tautomeric Stability: The tautomeric equilibrium between 1H- and 2H-indazoles is a key thermodynamic factor. The 1H-tautomer is consistently found to be more stable than the 2H-form by approximately 15 kJ·mol⁻¹ (about 3.1-3.6 kcal/mol), making it the predominant species in solution and influencing reaction pathways. beilstein-journals.orgnih.gov
Product Stability: In reactions with multiple possible isomers, thermodynamics often dictates the final product distribution. For example, in the reaction of indazole with formaldehyde, theoretical calculations (B3LYP/6-311++G(d,p)) showed that the N1-substituted product is 20 kJ·mol⁻¹ more stable than the N2-substituted isomer, consistent with experimental observations. nih.govacs.org
Kinetic vs. Thermodynamic Control: In some cases, reaction outcomes are determined by kinetics. The regioselective synthesis of a 3-aminoindazole from a substituted benzonitrile (B105546) and hydrazine (B178648) was found to proceed via two plausible pathways. mdpi.com The dominant pathway was believed to be kinetically favored, featuring a faster reaction rate at a lower temperature in an aprotic polar solvent. mdpi.com
Mechanistic Insights from DFT: Density Functional Theory (DFT) calculations have been instrumental in understanding reaction mechanisms. For the N-alkylation of a substituted indazole, DFT suggested that the formation of N1-products is guided by a chelation mechanism when a cesium base is used, while other non-covalent interactions drive the formation of the N2-product under different conditions. beilstein-journals.org The addition of azoles to carbonyls is known to be a reversible reaction, and the stability of the resulting hemiaminal-like adducts can be low, with the equilibrium favoring the starting materials under certain conditions, such as heating in water. acs.orgresearchgate.net
| Phenomenon | Key Finding | Methodology/Observation | Reference |
|---|---|---|---|
| Tautomer Thermodynamics | 1H-tautomer is more stable than 2H-tautomer by ~15 kJ·mol⁻¹. | MP2 and DFT calculations | beilstein-journals.orgnih.gov |
| Isomer Thermodynamics | N1-substituted (indazol-1-yl)methanol is 20 kJ·mol⁻¹ more stable than the N2-isomer. | DFT calculations (B3LYP) | nih.govacs.org |
| Reaction Control | Regioselective cyclization can be kinetically controlled, favoring a faster pathway at lower temperatures. | Experimental observation of reaction conditions | mdpi.com |
| Alkylation Mechanism | N1/N2 selectivity is driven by chelation (with Cs⁺) or other non-covalent interactions. | DFT calculations | beilstein-journals.org |
| Reaction Equilibrium | Addition of indazoles to formaldehyde is reversible and can revert upon heating. | Experimental observation (crystallization) | acs.orgresearchgate.net |
Molecular Mechanism of Action and Target Identification
Kinase Inhibition Profiling and Specificity
The 1H-indazole moiety is a critical component in several multi-kinase inhibitors, conferring potent and, in some cases, selective inhibition of key kinases involved in cancer progression. Derivatives of 7-Methyl-1H-indazol-6-amine, such as pazopanib (B1684535), axitinib (B1684631), and motesanib, have been extensively studied for their kinase inhibition profiles.
Pazopanib , a well-known multi-tyrosine kinase inhibitor, incorporates the indazole structure. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem-cell factor receptor (c-Kit). selleckchem.comoup.com Its inhibitory action is competitive with ATP, binding to the intracellular domain of these receptors and preventing their activation. oup.com The IC50 values for pazopanib demonstrate its potent activity against these targets. oup.com Pazopanib also shows inhibitory activity against Fibroblast Growth Factor Receptors (FGFR-1 and -3). oup.com However, it is a weak inhibitor of Flt-3. nih.govopenaccessjournals.com
Axitinib , another indazole derivative, is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. dovepress.comaacrjournals.org It exhibits significantly lower IC50 values for VEGFRs compared to other tyrosine kinase inhibitors like sorafenib (B1663141) and sunitinib. aacrjournals.org Axitinib's activity against PDGFR and c-Kit is considerably weaker than its potent VEGFR inhibition. dovepress.comaacrjournals.org Notably, axitinib also demonstrates high-affinity inhibition of the T315I mutant of BCR-ABL1. tocris.com
Motesanib (AMG-706) is an oral receptor tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, as well as Kit and PDGFR, with high potency. selleckchem.comapexbt.comcellagentech.com It acts as an ATP-competitive inhibitor. apexbt.com
The kinase inhibition profiles for these key indazole-containing compounds are summarized below.
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Motesanib IC50 (nM) |
|---|---|---|---|
| VEGFR-1 | 10 oup.com | 0.1 dovepress.com | 2 selleckchem.com |
| VEGFR-2 | 30 oup.com | 0.2 dovepress.com | 3 selleckchem.com |
| VEGFR-3 | 47 oup.com | 0.1-0.3 dovepress.com | 6 selleckchem.com |
| PDGFR-α | 71 oup.com | 5.0 dovepress.com | 84 (for PDGFR) selleckchem.com |
| PDGFR-β | 84 oup.com | 1.6 dovepress.com | |
| c-Kit | 74 oup.com | 1.7 dovepress.com | 8 selleckchem.com |
| FGFR1 | 140 oup.com | - | - |
| Bcr-Abl (T315I) | - | Ki = 0.149 tocris.com | - |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
The indazole scaffold has also been identified as a promising pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netdrugbank.com IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway, playing a crucial role in immune suppression, particularly within the tumor microenvironment. researchgate.netnih.gov
Derivatives of 1H-indazol-6-amine have been designed and synthesized as IDO1 inhibitors. For instance, a study on novel 1,3-dimethyl-6-amino indazole derivatives found that the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine significantly suppressed IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells. researchgate.netnih.gov Another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine , also exhibited potent anti-proliferative activity linked to IDO1 inhibition. researchgate.net These findings suggest that the this compound core can be effectively modified to produce potent IDO1 inhibitors, offering a therapeutic strategy to counteract tumor immune evasion. researchgate.net
Receptor Binding and Antagonism (e.g., Calcitonin Gene-Related Peptide Receptor)
The 7-methyl-1H-indazole moiety is a key structural feature in potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. nih.gov
A prominent example is BMS-742413 , also known as zavegepant, which incorporates a 7-methyl-1H-indazol-5-yl group. nih.govebi.ac.uk This compound is a high-affinity CGRP receptor antagonist with a reported inhibitor constant (Ki) of 0.023 nM for the human CGRP receptor. nih.gov The development of such potent antagonists demonstrates the utility of the 7-methyl-indazole scaffold in designing molecules that can effectively block the CGRP receptor, thereby preventing the downstream signaling that leads to vasodilation and pain transmission associated with migraines. drugbank.comnih.gov The structure-activity relationship studies of these antagonists highlight the importance of the indazole ring in achieving high binding affinity. nih.govresearchgate.net
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| BMS-742413 (Zavegepant) | Human CGRP Receptor | 0.023 nM nih.gov |
Modulation of Cellular Signaling Pathways (e.g., ERK, MAPK)
The indazole scaffold is instrumental in modulating key cellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinase (ERK) pathway. researchgate.netnih.gov This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. epo.orggoogle.com
Research on derivatives of 1,3-dimethyl-6-amino-indazole has shown direct effects on this pathway. Specifically, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate the ERK pathway in FaDu hypopharyngeal carcinoma cells, which was associated with the induction of apoptosis. researchgate.netnih.gov This suggests a complex modulatory role where activation of certain pathways can lead to anti-tumor effects in specific contexts. The ability of indazole-based compounds to interact with components of the MAPK/ERK pathway underscores their potential as targeted therapeutic agents. google.comnih.gov
Angiogenesis Inhibition Mechanisms
A primary mechanism through which derivatives of this compound exert their anti-tumor effects is through the inhibition of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. mdpi.com The anti-angiogenic properties of these compounds are directly linked to their potent inhibition of VEGFRs. oup.comdovepress.com
By blocking VEGFR-2, indazole-based inhibitors like pazopanib and axitinib prevent the binding of VEGF, which in turn inhibits a cascade of downstream signaling events in endothelial cells. aacrjournals.org This includes the inhibition of endothelial cell proliferation, migration, and survival, as well as the prevention of vascular permeability. aacrjournals.orgnih.gov Preclinical studies have shown that treatment with these inhibitors leads to a reduction in microvessel density and an increase in tumor cell apoptosis due to the compromised blood supply. aacrjournals.org The ability of the indazole scaffold to be incorporated into molecules that potently and selectively inhibit VEGFRs makes it a cornerstone of modern anti-angiogenic therapy. google.com
Structure Activity Relationship Sar Studies of 7 Methyl 1h Indazol 6 Amine Derivatives
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of 7-Methyl-1H-indazol-6-amine derivatives are profoundly influenced by the nature and position of various substituents. Modifications on the indazole ring and the exocyclic amine have been extensively explored to optimize potency and target specificity, primarily in the context of kinase inhibition and anticancer activity. researchgate.netrsc.orgscispace.com
Substitutions on the indazole ring, particularly at the C3 and N1/N2 positions, have been shown to modulate the biological profile of these compounds. For instance, the introduction of a methyl group at the C3 position of the indazole ring in a series of 6-substituted aminoindazoles resulted in potent toxicity against the HCT116 human colorectal cancer cell line. rsc.org In contrast, the absence of this C3-methyl group generally led to a reduction in toxicity, with some exceptions. rsc.org
Furthermore, the nature of the substituent on the 6-amino group plays a critical role in determining the antiproliferative activity. In a study of 6-substituted aminoindazoles, the introduction of aryl groups on the amine generally conferred better cytotoxicity against HCT116 cells compared to a cyclohexyl substituent. rsc.org Specifically, replacing a benzyl (B1604629) group with a 3-pyridylmethyl or a fluorobenzyl group significantly increased the toxic potency. rsc.org
The following table summarizes the anti-proliferative activity of selected 6-substituted aminoindazole derivatives against the HCT116 cell line, highlighting the impact of substituents.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (on 6-amino) | IC50 (µM) against HCT116 |
| 33 | CH3 | CH3 | Cyclohexyl | > 50 |
| 34 | CH3 | CH3 | Benzyl | 7.5 ± 2.6 |
| 35 | CH3 | CH3 | 3-Pyridylmethyl | 1.1 ± 0.6 |
| 36 | CH3 | CH3 | 4-Fluorobenzyl | 0.4 ± 0.3 |
| 20 | H | H | Acetyl | 26.7 ± 15.7 |
| 22 | H (at N2) | H | Isopropyl | 2.5 ± 1.6 |
Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. rsc.org
These findings underscore the intricate interplay between different substituents and their collective impact on the biological activity of the this compound scaffold.
Role of the Methyl Group at Position 7 on Indazole Core Activity
The methyl group at the C7 position of the indazole ring, while seemingly a minor structural feature, plays a significant role in defining the biological activity and selectivity of its derivatives, particularly in the context of kinase inhibitors. Its primary influence stems from steric interactions within the target protein's binding site.
In the development of analog-sensitive kinase inhibitors, the C7 position on the indazole ring has been identified as a critical site for introducing substituents that can clash with the "gatekeeper" residue of wild-type kinases. u-tokyo.ac.jp The gatekeeper residue is a key amino acid that controls access to a hydrophobic pocket within the ATP-binding site. By introducing a substituent at C7, such as a methyl group, it is possible to create selective inhibitors for mutant kinases where the bulky gatekeeper residue is replaced by a smaller one. u-tokyo.ac.jp
For example, in the design of inhibitors for Akt (also known as Protein Kinase B), the introduction of a methyl group at the C7 position of an indazole-based inhibitor was sufficient to prevent binding to the wild-type enzyme, which has a methionine as its gatekeeper residue. u-tokyo.ac.jp This steric clash provides a basis for achieving selectivity.
Importance of the Amine Functionality at Position 6 in Molecular Interactions
The amine group at position 6 of the 7-methyl-1H-indazole core is a crucial functional group that significantly contributes to the molecule's ability to interact with biological targets and serves as a key handle for synthetic modification. rsc.orgscispace.com This amino group can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions within the binding pockets of enzymes and receptors.
In the context of anticancer agents, the 6-amino group is a common site for the introduction of various substituents to modulate the compound's biological activity. researchgate.netrsc.orgscispace.com Reductive amination of the 6-aminoindazole is a common synthetic strategy to introduce a diverse range of functionalities. researchgate.net For instance, the anti-proliferative activity of 6-aminoindazole derivatives against various cancer cell lines can be fine-tuned by altering the substituent on the amino group. rsc.orgscispace.com
The following table illustrates how modifications at the 6-amino position impact the cytotoxic activity of 1,3-dimethyl-1H-indazol-6-amine derivatives against different cancer cell lines.
| Compound ID | Substitution at 6-amino | IC50 (µM) - A549 (Lung) | IC50 (µM) - SNU-638 (Gastric) | IC50 (µM) - MDA-MB-231 (Breast) |
| 34 | Benzyl | 7.8 ± 3.4 | 1.8 ± 0.6 | > 50 |
| 36 | 4-Fluorobenzyl | 0.7 ± 0.3 | 2.5 ± 0.9 | 29.5 ± 11.2 |
| 37 | 2-Fluorobenzyl | 1.9 ± 0.9 | 1.1 ± 0.5 | 39.7 ± 6.9 |
Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. rsc.org
These results highlight that the electronic and steric properties of the substituent on the 6-amino group are critical determinants of potency and selectivity against different cancer cell types.
Positional Isomerism Effects on Pharmacological Profiles (e.g., comparison with 7-methyl-1H-indazol-5-amine)
The precise positioning of functional groups on the indazole ring can dramatically alter the pharmacological profile of a compound. A pertinent example is the comparison between this compound and its positional isomer, 7-methyl-1H-indazol-5-amine. While both share the same molecular formula and the 7-methyl-1H-indazole core, the different attachment point of the amino group leads to distinct biological activities and therapeutic potentials.
7-Methyl-1H-indazol-5-amine has been investigated for its potential in oncology and pharmacology. Research indicates that this compound can interact with various molecular targets, including kinases, to modulate cellular signaling pathways. It has shown inhibitory effects on certain cancer cell lines, such as K562. The amino group at position 5, along with the methyl group at position 7, creates a specific electronic and steric environment that influences its binding to target proteins. Derivatives of 7-methyl-1H-indazol-5-amine have been explored as calcitonin gene-related peptide (CGRP) receptor antagonists for potential use in treating migraines. researchgate.net
On the other hand, This compound and its derivatives have been a focal point in the development of anticancer agents, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. rsc.orgscispace.com The placement of the amino group at the C6 position allows for a different vector for substitution, leading to interactions with different regions of a target's binding site compared to the C5-amino isomer. Studies have shown that substitutions on the 6-amino group can lead to potent anti-proliferative activity in human colorectal cancer cells. rsc.orgscispace.com
Scaffold Modifications and Pharmacophore Development
The this compound scaffold serves as a versatile template for medicinal chemists to develop novel therapeutic agents through various strategies, including scaffold modification and pharmacophore-based design. These approaches aim to improve potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a key strategy where the indazole core is used to replace other heterocyclic systems in known active compounds, or vice versa, to discover novel chemical series with improved properties. researchgate.netresearchgate.net For example, the indazole ring is considered a bioisostere of the indole (B1671886) ring found in tryptophan, which has led to its use in designing IDO1 inhibitors. rsc.orgscispace.com This strategy has also been employed to develop dual inhibitors of MCL-1 and BCL-2 by transitioning from an indole to an indazole framework. researchgate.net
Pharmacophore modeling helps in identifying the essential structural features required for biological activity. For kinase inhibitors, a common pharmacophore model for indazole-based compounds includes:
A hydrogen bond donor/acceptor motif provided by the pyrazole (B372694) part of the indazole ring, which often interacts with the hinge region of the kinase ATP-binding site.
Aromatic/hydrophobic regions from the fused benzene (B151609) ring that can engage in π-π stacking or hydrophobic interactions.
Specific substitution vectors at positions like C3, C6, and C7 that can be modified to achieve selectivity and potency. mdpi.com
In the development of pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor, the N,2,3-trimethyl-2H-indazol-6-amine core is a crucial component that interacts with the binding pockets of various receptors. semanticscholar.org Furthermore, scaffold hopping from a quinazoline (B50416) core to a benzimidazole (B57391) core, while retaining an indazole moiety as a hinge binder, has been successfully used to develop potent FLT3 inhibitors.
These examples demonstrate the power of using the this compound scaffold as a starting point for generating diverse and potent drug candidates through rational design and synthetic exploration.
Computational Chemistry and Rational Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 7-Methyl-1H-indazol-6-amine and its analogs, providing a rationale for their biological activity.
Key Research Findings:
Kinase Inhibition: The indazole scaffold is a well-established "hinge-binder" for many protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. Molecular docking studies have shown that the indazole core of compounds like this compound can form critical hydrogen bonds with the backbone of the kinase hinge region. For instance, in studies of Polo-like kinase 4 (PLK4) inhibitors, the indazole moiety was predicted to form hydrogen bonds with the hinge residues Glu-90 and Cys-92. nih.gov Similarly, in the context of Focal Adhesion Kinase (FAK) inhibitors, the indazole ring can be replaced by other heterocyclic rings like pyrazole (B372694) or pyridine, indicating its role as a key pharmacophore for hinge binding. acs.org
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: In the pursuit of novel anticancer agents, derivatives of 6-aminoindazole have been investigated as inhibitors of IDO1, an enzyme involved in immune suppression. Molecular docking simulations of a derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, into the active site of IDO1 (PDB ID: 5EK3) revealed a binding energy of -9.5 kcal/mol. rsc.org The docking model indicated that the indazole ring and its substituents are stabilized within the active site by interactions with key residues such as Tyr126, Phe163, Phe164, Ser167, Phe226, Arg231, and His346. rsc.org
Anticancer Agent Targeting 2B7A Protein: A theoretical and intermolecular docking study of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole demonstrated that the molecule binds effectively with the 2B7A protein, suggesting its potential as an anticancer agent. researchgate.net
Interactive Data Table: Predicted Interactions of an Indazole Derivative with IDO1
| Interacting Residue | Interaction Type |
| Tyr126 | Hydrophobic |
| Phe163 | π-π Stacking |
| Phe164 | Hydrophobic |
| Ser167 | Hydrogen Bond |
| Phe226 | π-π Stacking |
| Arg231 | Cation-π |
| His346 | Metal Coordination (with heme) |
This table is based on the docking study of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine with IDO1. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the structural features that are important for their biological function.
For indazole derivatives, both 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors for various targets.
Key Research Findings:
2D-QSAR for TTK Inhibitors: A study on indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors developed a 2D-QSAR model using Multiple Linear Regression (MLR). longdom.org The model, which included 109 indazole derivatives, showed a high correlation coefficient (r² = 0.9512), indicating its robust predictive capability. longdom.org This suggests that physicochemical and alignment-independent descriptors are significant in determining the anticancer activity of these compounds. longdom.org
3D-QSAR for TTK Inhibitors: A 3D-QSAR model for the same set of TTK inhibitors was developed using the SWF kNN method, which resulted in a high internal cross-validation regression coefficient (q² = 0.9132). longdom.org This model highlighted that steric descriptors are critical factors influencing the anticancer activity of the indazole derivatives. longdom.org
General Applicability to Kinase Inhibitors: QSAR studies on various kinase inhibitors, including those with scaffolds similar to indazole, have demonstrated the importance of descriptors such as lipophilicity (logP), molar refractivity, and the number of hydrogen bond donors and acceptors in determining their activity. frontiersin.org For instance, in a study of quinazoline-based EGFR inhibitors, lipophilicity and the number of hydrogen bond donors were found to be crucial for anticancer activity. frontiersin.org
Interactive Data Table: Common Descriptors in QSAR Models for Indazole-like Kinase Inhibitors
| Descriptor Type | Examples | Importance |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target protein. |
| Steric | Molar refractivity, Molecular volume | Determines the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with key residues in the binding site. |
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual library design involves the creation of a focused set of compounds based on a known active scaffold, such as this compound.
Key Research Findings:
Fragment-Led De Novo Design: A novel series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) were discovered using a fragment-led de novo design approach. nih.gov This strategy started with a small fragment predicted to bind to the target, which was then elaborated into a library of indazole-containing compounds. nih.gov
Virtual Screening for PLK4 Inhibitors: The discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel PLK4 inhibitors began with a directed virtual screening of a ligand-based focused library against a PLK4 homology model. acs.org This initial screening identified hit compounds that served as the starting point for further optimization. acs.org
Design of Focused Libraries: Based on the structure of known active compounds, focused libraries of indazole derivatives can be designed and synthesized. For example, a study on 6-substituted amino-1H-indazole derivatives designed and synthesized a library of compounds based on the structures of potential anticancer candidates from previous research. researchgate.net
Virtual Screening Workflow Example:
Target Selection and Preparation: A 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
Library Preparation: A large database of chemical compounds (e.g., ZINC, ChemNavigator) is prepared for docking by generating 3D conformations and assigning appropriate protonation states.
Docking and Scoring: The compound library is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity.
Filtering and Hit Selection: The docked compounds are filtered based on their docking scores, predicted interactions with key residues, and drug-like properties (e.g., Lipinski's rule of five).
Experimental Validation: The top-ranked virtual hits are then acquired or synthesized for experimental testing to confirm their biological activity. nih.gov
Dynamics Simulations of this compound Complexes
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. For this compound and its analogs, MD simulations can be used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions.
Key Research Findings:
Stability of Ligand-Protein Complexes: MD simulations have been used to validate the stability of docked indazole derivatives within the binding site of their target proteins. In a study of indazole derivatives as anticancer agents, MD simulations confirmed the stable binding of the most potent compound within the target's active site. longdom.org
Analysis of Binding Free Energy: The binding free energy of a ligand to a protein can be calculated from MD simulation trajectories using methods like MM/PBSA and MM/GBSA. These calculations provide a more accurate estimation of the binding affinity than docking scores alone.
Conformational Changes upon Binding: MD simulations can reveal how the binding of a ligand like this compound can induce conformational changes in the target protein. For example, in kinase inhibitors, the binding of a type II inhibitor to the "DFG-out" conformation can be studied using MD simulations to understand the dynamics of the activation loop. acs.orgnih.gov
Interactive Data Table: Parameters Analyzed in MD Simulations
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand within the binding site. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein that may be involved in ligand binding or conformational changes. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals the key hydrogen bonding interactions that stabilize the complex. |
Advanced Material Science and Agrochemical Applications
Role as Building Blocks in Polymer and Coating Synthesis
The amine functionality of 7-Methyl-1H-indazol-6-amine makes it a suitable candidate as a monomer or building block in the synthesis of advanced polymers and functional coatings. Research into related compounds, such as 1-Methyl-1H-indazol-6-yl-amine and 1-Methyl-1H-indazol-7-ylamine, has explored their use in creating materials with specific chemical functionalities. chemimpex.comchemimpex.com These indazole-based amines can be incorporated into polymer chains, such as polyamides or polyimides, through reactions involving the amine group. The rigid indazole ring structure can impart thermal stability and mechanical strength to the resulting polymers. Furthermore, the presence of the indazole nucleus can be leveraged to introduce specific properties like UV resistance or altered refractive indices in coatings. Chemical suppliers categorize related methyl-indazol-amine compounds as "Polymer Science" and "Material Building Blocks," underscoring their recognized role in this field. bldpharm.com
Application in Catalysis and Sensor Technologies
The indazole scaffold is known for its ability to coordinate with metal ions, a property that is fundamental to its application in catalysis and sensor technology. chemimpex.commdpi.com The nitrogen atoms in the pyrazole (B372694) ring of this compound can act as ligands, forming stable complexes with various transition metals. These metal complexes can function as catalysts in a range of organic reactions. The specific electronic properties conferred by the methyl and amine substituents on the benzene (B151609) ring can modulate the catalytic activity and selectivity of these complexes.
In the realm of sensor technology, the indazole ring system is a component of some molecular probes. mdpi.com The development of Schiff-base compounds from indazole aldehydes demonstrates their utility in creating fluorescent sensors. mdpi.com Similarly, this compound could be functionalized to create chemosensors that exhibit a detectable response (e.g., a change in color or fluorescence) upon binding to a specific analyte, such as a metal ion or a small organic molecule. The ability of the closely related 1-Methyl-1H-indazol-6-yl-amine to form stable metal complexes suggests potential applications in this area. chemimpex.com
Development of Novel Agrochemical Products
Indazole derivatives have emerged as a promising class of compounds in the development of new agrochemicals. Research has shown that compounds derived from the indazole scaffold can exhibit potent pesticidal, herbicidal, and fungicidal activities. vulcanchem.com For instance, derivatives of 6-methyl-7-nitro-1H-indazole, a direct precursor to the amine, are utilized in formulating novel pesticides designed to protect crops while minimizing environmental impact. The mechanism often involves the inhibition of specific biological pathways in the target pests or weeds. Structural analogues like 5-methyl-1H-indazol-7-amine are considered candidates for synthesizing new herbicides and fungicides. vulcanchem.com The unique substitution pattern of this compound makes it a valuable candidate for inclusion in screening programs aimed at discovering next-generation agrochemical products with improved efficacy and safety profiles.
| Potential Agrochemical Application | Basis of Activity | Related Compound Example |
| Pesticide | Inhibition of biological pathways in pests. | Derivatives of 6-methyl-7-nitro-1H-indazole. |
| Herbicide / Fungicide | Disruption of essential processes in weeds/fungi. vulcanchem.com | 5-methyl-1H-indazol-7-amine. vulcanchem.com |
Potential in Diagnostic Agent Development
The functional groups and structural motif of this compound provide a foundation for its potential use in the development of diagnostic agents. Its structural isomers, including 1-Methyl-1H-indazol-6-yl-amine and 1-Methyl-1H-indazol-7-ylamine, have been investigated for their roles in creating diagnostic tools and assays to improve disease detection. chemimpex.comchemimpex.com These molecules can be used as scaffolds to build larger, more complex molecules that can bind to specific biological targets, such as enzymes or receptors associated with a particular disease state. By attaching a reporter group (e.g., a fluorescent dye or a radioactive isotope) to the indazole structure, these compounds can be transformed into imaging agents for in vitro or in vivo diagnostics. The chemical versatility of the amine group allows for straightforward conjugation to other molecules, making this compound a potentially useful intermediate in this field. chemimpex.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The future development of therapeutics based on the 7-Methyl-1H-indazol-6-amine scaffold hinges on the availability of efficient and scalable synthetic routes. While classical methods for indazole synthesis exist, future research should focus on developing novel pathways that offer improved yields, regioselectivity, and functional group tolerance.
Modern synthetic methodologies that could be explored for the synthesis of this compound and its derivatives include:
Transition-Metal Catalyzed C-H Amination: Techniques such as palladium-catalyzed intramolecular C-H amination have proven effective for the synthesis of 1H-indazoles from aminohydrazones. nih.gov Adapting these methods could provide a direct and atom-economical route to the core structure.
Reductive Cyclization: Organophosphorus-mediated reductive cyclization of substituted benzamidines has been used to construct 3-amino-2H-indazoles. nih.gov Investigating similar reductive strategies could yield novel pathways to 6-aminoindazole derivatives.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization. Developing a flow-based synthesis for this compound could be highly beneficial for industrial-scale production.
Photoredox Catalysis: The use of visible-light photoredox catalysis has opened new avenues for the formation of heterocyclic compounds under mild conditions. Exploration of these methods could lead to novel disconnections and synthetic strategies.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Considerations | Relevant Precedent |
| Palladium-Catalyzed C-H Amination | High efficiency, ligand-free options | Substrate scope, catalyst cost | Synthesis of 1H-indazoles from aminohydrazones nih.gov |
| Iodine-Mediated C-H Amination | Metal-free conditions | Oxidant stoichiometry, functional group tolerance | Synthesis of 1H-indazoles from hydrazones nih.gov |
| Rhodium/Copper Catalyzed C-H Activation | Redox-neutral conditions, good yields | Catalyst systems, substrate preparation | Synthesis from imidate esters and nitrosobenzenes nih.gov |
| Heterocycle Formation from Nitriles | Use of inexpensive starting materials | Regioselectivity, reaction conditions | Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine chemrxiv.org |
Deeper Mechanistic Elucidation and Off-Target Effects
A thorough understanding of the mechanism of action is critical for the rational development of any therapeutic agent. For derivatives of this compound, future research should aim to identify their specific molecular targets and elucidate the downstream signaling pathways they modulate. The broad spectrum of pharmacological activities exhibited by indazole derivatives, including the inhibition of various kinases and enzymes, suggests a rich field for investigation.
Key research activities should include:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary binding proteins of this compound and its analogs.
Biochemical and Cellular Assays: Once potential targets are identified, their interaction should be validated through enzymatic and cell-based assays to confirm functional modulation.
Off-Target Profiling: A comprehensive screening of lead compounds against a broad panel of receptors, ion channels, and enzymes is essential to identify potential off-target effects early in the development process. This proactive approach can help mitigate the risk of unforeseen side effects in later clinical stages.
Structural Biology: Obtaining co-crystal structures of active analogs bound to their targets can provide invaluable insights into the specific molecular interactions, guiding further structure-based drug design efforts.
Design of Highly Selective and Potent Analogs
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, a systematic medicinal chemistry campaign is a crucial next step. The goal is to design analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.
Future design strategies should focus on:
Scaffold Modification: Exploring substitutions at various positions of the indazole ring. Studies on other indazole derivatives have shown that modifications at the C3, C4, and C6 positions can be critical for biological activity. nih.gov
Amine Group Derivatization: The 6-amino group serves as a key handle for derivatization. Synthesis of a library of amides, ureas, and sulfonamides, as well as performing reductive amination with various aldehydes, could yield compounds with diverse pharmacological profiles. researchgate.net
Structure-Guided Design: As target information becomes available, computational methods such as molecular docking and molecular dynamics simulations can be used to rationally design new analogs with improved binding affinity and selectivity. nih.gov
Fragment-Based and Bioisosteric Replacement: Utilizing fragment-based screening and bioisosteric replacement strategies to explore new chemical space and optimize properties like solubility, metabolic stability, and cell permeability.
Preclinical and Clinical Development Potential of this compound Derivatives
The indazole core is present in numerous compounds that have demonstrated significant potential in preclinical and clinical settings, particularly in oncology. nih.govmdpi.com This track record provides a strong rationale for advancing promising derivatives of this compound through the drug development pipeline.
The preclinical development path for novel analogs should include:
In Vitro Efficacy: Evaluation of antiproliferative activity against a panel of human cancer cell lines to determine the spectrum of activity. researchgate.netmdpi.com
In Vivo Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties in animal models to ensure the compound has suitable drug-like properties.
In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of human diseases (e.g., xenograft models for cancer) to demonstrate in vivo proof-of-concept.
Toxicology Studies: Comprehensive safety and toxicology evaluations in compliance with regulatory guidelines to establish a safe dose for first-in-human studies.
Given the success of other indazole-based kinase inhibitors, derivatives of this compound could have significant potential for clinical development as targeted therapies in oncology and other diseases driven by aberrant kinase signaling.
Collaborative Research Opportunities in Academia and Industry
The journey from a chemical scaffold to a marketed drug is complex and requires a multidisciplinary effort. Fostering collaborations between academic institutions and the pharmaceutical industry will be crucial for unlocking the full therapeutic potential of this compound derivatives.
Potential models for collaboration include:
Open Innovation Programs: Pharmaceutical companies increasingly engage with academic researchers through open innovation platforms, providing access to high-throughput screening facilities and compound libraries. drugtargetreview.com
Sponsored Research Agreements: Industry can fund academic labs with specific expertise in areas such as synthetic chemistry, cancer biology, or pharmacology to conduct early-stage research and discovery.
Public-Private Partnerships: Consortia involving academic institutions, industry partners, and government funding agencies can tackle complex, pre-competitive research challenges, such as target validation and biomarker discovery.
Technology Licensing: Academic discoveries of novel compounds or therapeutic targets can be licensed to biotech or pharmaceutical companies for further development and commercialization.
Such partnerships leverage the strengths of both sectors: the innovative and discovery-oriented environment of academia and the drug development expertise and resources of the industry. mrlcg.compharmacytimes.com This synergistic relationship is essential for translating basic scientific discoveries into new medicines that can benefit patients.
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column (ACN/water gradient) to confirm >98% purity.
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) should show characteristic peaks:
- Mass Spectrometry : ESI-MS (m/z 147.177 [M+H]⁺) .
Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: methanol/water). Collect data at 293 K using Mo-Kα radiation (λ = 0.71073 Å).
- Software :
Q. Key Parameters :
- Space group: P2₁/c (common for indazoles).
- Hydrogen-bond distances: ~2.8–3.1 Å .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Methodological Answer:
- Targeted Modifications :
- Assays :
- Kinase Profiling : Use TR-FRET assays (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations.
- IC50 Determination : Dose-response curves (0.1–100 μM) with staurosporine as a positive control .
Q. Data Interpretation :
- Correlate logP (calculated via ChemDraw) with cellular permeability.
- Prioritize analogs with IC50 < 1 μM and selectivity ratios >100-fold against off-target kinases .
Advanced: How should researchers address contradictions in reported pharmacological data for indazole derivatives?
Methodological Answer:
Step 1: Identify Sources of Discrepancy
Q. Step 2: Replicate Key Studies
- Use standardized protocols (e.g., NIH Assay Guidance Manual) for IC50 determination.
- Include internal controls (e.g., known inhibitors like imatinib for kinase assays) .
Q. Step 3: Meta-Analysis
- Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets.
- Publish negative results to reduce publication bias .
Advanced: What computational strategies predict the binding mode of this compound to protein targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., JAK2 or CDK2).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
